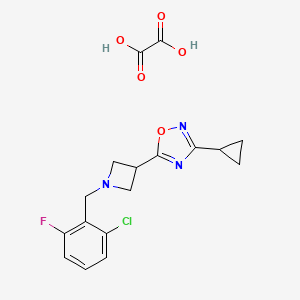![molecular formula C15H22N2O B2768863 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane CAS No. 1367727-20-5](/img/structure/B2768863.png)
4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C15H22N2O . It is related to other compounds such as “tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” which has a molecular weight of 346.47 , and “4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” with a molecular weight of 260.34 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H22N2O/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Applications De Recherche Scientifique
Antihypertensive Applications
One of the early studies on derivatives closely related to 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane demonstrated their potential as antihypertensive agents. 9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats. The study found that certain substitutions on the spirolactam ring could closely match or exceed the antihypertensive activity of the parent compound. This suggested a promising area of research into spirolactam derivatives as antihypertensive agents (Clark et al., 1983).
Bioactivity and Synthesis
The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, which are structurally related to this compound, have been extensively reviewed. These compounds have shown potential for treating a variety of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. The review highlights the versatility and therapeutic potential of diazaspiro[5.5]undecane-containing compounds (Blanco‐Ania et al., 2017).
Solid-Phase Synthesis
A study on the microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, reported the successful direct annulation of primary amines with resin-bound bismesylates. This innovative approach allowed for the efficient synthesis of these compounds, highlighting the utility of diazaspirocycles in medicinal chemistry and drug development (Macleod et al., 2006).
CCR8 Antagonists
Diazaspiro[5.5]undecane derivatives have also been identified as potent CCR8 antagonists, showing promise in treating chemokine-mediated diseases, especially respiratory diseases. The research into these compounds underscores the potential of diazaspiro[5.5]undecane derivatives in developing new treatments for asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Soluble Epoxide Hydrolase Inhibitors
The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors presents another application. These compounds have shown efficacy in orally treating chronic kidney diseases, offering a new avenue for therapeutic intervention (Kato et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOTXYBEAXIJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)
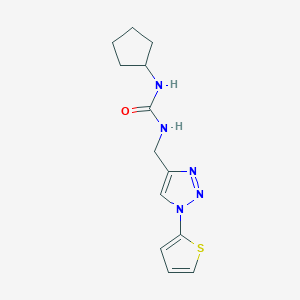

![3-cyclopropyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2768788.png)
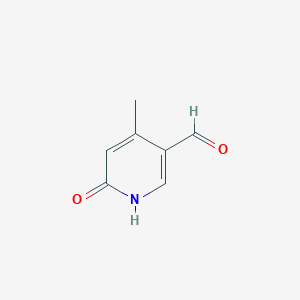
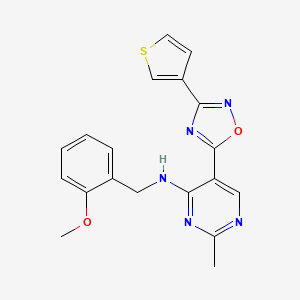
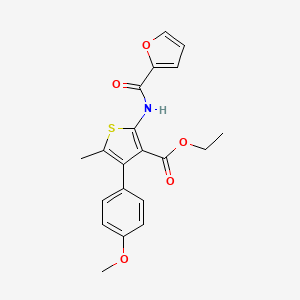
![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-{4-BENZYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL}-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}PROPANAMIDE](/img/structure/B2768798.png)


